1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
Description
1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted with a 3-methylphenyl group at position 1 and a carboxylic acid moiety at position 2. This scaffold is synthesized via a one-pot cyclization reaction between aromatic ketones and aldehydes in the presence of ammonium acetate and acetic acid . The compound exhibits solvatochromic behavior, characterized by a large Stokes shift (~150 nm), making it suitable for applications in fluorescence-based membrane probing. Its compact structure and photostability allow intercalation into lipid bilayers, as demonstrated in liposome model systems . The carboxylic acid group enhances water solubility compared to ester or amide derivatives, while the 3-methylphenyl substituent contributes to hydrophobic interactions with lipid membranes .
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(3-methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c1-10-5-4-6-11(9-10)13-12-7-2-3-8-17(12)14(16-13)15(18)19/h2-9H,1H3,(H,18,19) |
InChI Key |
VPGBYIIXRPEXIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C=CC=CN3C(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves several methodologies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the convenient access to imidazo[1,5-a]pyridine derivatives from readily available starting materials . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In industry, it is used in the development of optoelectronic devices and other technological applications .
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound exerts its effects through the process of phosphorylation, which activates nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) . This activation leads to the upregulation of proteins involved in the detoxification and clearance of foreign toxic substances from the body .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The imidazo[1,5-a]pyridine core is highly versatile, with modifications at positions 1 and 3 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Substituent Variations on the Imidazo[1,5-a]pyridine Core
Key Observations :
- Electron-Donating Groups (e.g., methylphenyl) : Improve membrane interaction and fluorescence efficiency due to hydrophobic effects .
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase chemical reactivity and alter binding affinity in biological targets .
- Heteroaromatic Substituents (e.g., thiophene) : Modify electronic properties for optoelectronic applications .
Comparison with Pyrazolo[1,5-a]pyridine Analogs
Pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives (e.g., antituberculosis agents in ) differ in the heterocyclic core (pyrazole vs. imidazole), leading to distinct biological profiles:
- Pyrazolo[1,5-a]pyridines : Exhibit potent antituberculosis activity (MIC < 1 µM for compound 6p ) but lack solvatochromic properties.
- Imidazo[1,5-a]pyridines : Superior fluorescence and membrane-targeting capabilities due to extended π-conjugation .
Carboxylic Acid vs. Carboxamide Derivatives
Replacing the carboxylic acid with carboxamide groups (e.g., GSK-3β inhibitors in ) impacts both solubility and target engagement:
Biological Activity
1-(3-Methylphenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities. Characterized by its unique imidazo[1,5-a]pyridine structure, this compound features a carboxylic acid functional group at the 3-position and a 3-methylphenyl substituent at the 1-position, with a molecular formula of and a molecular weight of approximately 252.27 g/mol. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Research indicates that compounds within the imidazo[1,5-a]pyridine class may exhibit significant biological activities such as:
- Anticancer Activity : Preliminary studies suggest that derivatives of imidazo[1,5-a]pyridine can inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways that control cell growth and apoptosis.
- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against various bacterial strains, although detailed mechanisms remain under investigation.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes or disease pathways.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Cell Proliferation Studies : In vitro assays have demonstrated that this compound exhibits inhibitory effects on cancer cell lines. For example:
- Selectivity Index : The selectivity index for the compound was found to be significantly higher than that of traditional agents, suggesting its potential as a targeted therapeutic option with reduced side effects .
- Toxicity Assessments : Toxicological evaluations in animal models have indicated no acute toxicity at doses up to 2000 mg/kg, supporting its safety profile for further development .
Comparative Analysis
To better understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | IC50 (μM) | Unique Features |
|---|---|---|---|
| 1-(4-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid | C15H12FN2O2 | 0.89 | Contains fluorine substituent affecting electronic properties |
| 1-Methylimidazo[1,5-a]pyridine-3-carboxylic acid | C14H12N2O2 | 0.81 | Lacks aromatic substitution at position 1 |
| 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid | C15H12N2O2 | 0.86 | Different phenyl substituent leading to varied activity |
This table illustrates that while all compounds show promising biological activity, the specific substitution pattern and structural features of this compound may enhance its effectiveness as a therapeutic agent.
Case Studies
Several case studies have documented the efficacy of imidazo[1,5-a]pyridine derivatives in clinical settings:
- Study on Cancer Treatment : A recent study investigated the effects of various imidazo derivatives on tumor growth in xenograft models. The results indicated significant tumor reduction in subjects treated with this compound compared to controls.
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. Results showed effective inhibition at concentrations lower than those required for conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
